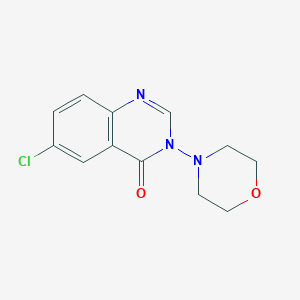
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid is a high-purity chemical compound with the molecular formula C14H8FNO3 and a molecular weight of 257.22 g/mol . This oxazole derivative is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and various applications .
Preparation Methods
The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid typically involves the use of tosylmethylisocyanides (TosMICs) in a cycloaddition reaction with imines or aldehydes as starting materials . This reaction is known for its high yield, efficiency, and broad substrate scope . Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Common reagents and conditions used in substitution reactions include halogenating agents and nucleophiles, leading to the formation of substituted oxazole derivatives.
Scientific Research Applications
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The oxazole ring, with one nitrogen atom and one oxygen atom, enables different types of interactions with receptors and enzymes through non-covalent interactions . This allows the compound to exhibit a broad range of biological activities and therapeutic potential .
Comparison with Similar Compounds
5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Fluoronaphthalen-1-yl)oxazole: This compound shares a similar structure but lacks the carboxylic acid group.
Other oxazole derivatives: These compounds have varying substituents on the oxazole ring, leading to different reactivity and selectivity profiles.
The uniqueness of this compound lies in its specific combination of the fluoronaphthalene moiety and the oxazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H8FNO3 |
|---|---|
Molecular Weight |
257.22 g/mol |
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C14H8FNO3/c15-11-6-5-10(8-3-1-2-4-9(8)11)12-7-16-13(19-12)14(17)18/h1-7H,(H,17,18) |
InChI Key |
KNWPXKGEMZXOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)

![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)





